Cas no 86847-59-8 (2-Pivalamidopyridine)

2-Pivalamidopyridine structure
2-Pivalamidopyridine structure
商品名:2-Pivalamidopyridine
CAS番号:86847-59-8
MF:C10H14N2O
メガワット:178.230962276459
MDL:MFCD00460277
CID:61031
PubChem ID:24882489

2-Pivalamidopyridine 化学的及び物理的性質

名前と識別子

    • 2,2-Dimethyl-N-pyridin-2-yl-propionamide
    • N-(2-Pyridyl)pivalamide
    • 2-(Pivaloylamino)pyridine
    • 2,2-dimethyl-N-(2-pyridinyl)propanamide
    • 2,2-dimethyl-N-pyridin-2-ylpropanamide
    • 2-Pivalamidopyridine
    • <i>N<
    • 2,2-Dimethyl-N-(2-pyridyl)propionamide
    • 2,2-Dimethyl-N-2-pyridinylpropanamide (ACI)
    • 2,2-Dimethyl-N-(pyridin-2-yl)propionamide
    • N-(Pyridin-2-yl)pivalamide
    • N-o-Pyridylpivalamide
    • Bionet2_001598
    • CS-M0536
    • SCHEMBL510126
    • 5P-319S
    • AB06089
    • 2-(Pivaloylamino)pyridine, 97%
    • 86847-59-8
    • N1-(2-Pyridyl)-2,2-dimethylpropanamide
    • 2-pivaloylamino-pyridine
    • SY037888
    • BCP23251
    • P2385
    • 2,2-dimethyl-N-(pyridin-2-yl)propanamide
    • AE-848/33229056
    • AR2621
    • AKOS003866952
    • 2.2-Dimethyl-N-pyridin-2-yl-propionamide
    • pivaloylamino pyridine
    • DTXSID40359988
    • Propanamide, 2,2-dimethyl-N-(2-pyridinyl)-
    • EN300-77204
    • DB-080776
    • 2-pivaloylaminopyridine
    • MFCD00460277
    • STK662577
    • N-(2-Pyridinyl)-2,2-dimethylpropanamide
    • HMS1368K06
    • MDL: MFCD00460277
    • インチ: 1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
    • InChIKey: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C)C)NC1C=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 178.11100
  • どういたいしつりょう: 178.110613074 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 42Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ぶんしりょう: 178.23

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • ゆうかいてん: 71.0 to 75.0 deg-C
  • ふってん: 349.3±15.0 °C at 760 mmHg
  • フラッシュポイント: 165.1±20.4 °C
  • PSA: 41.99000
  • LogP: 2.13920
  • ようかいせい: 未確定

2-Pivalamidopyridine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H317,H319,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • リスク用語:R22; R36/37
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Room temperature

2-Pivalamidopyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Pivalamidopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB469455-5 g
N-(Pyridin-2-yl)pivalamide; min. 95%
86847-59-8
5g
€57.80 2022-06-10
Key Organics Ltd
5P-319S-10MG
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
5P-319S-10G
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10g
£66.00 2023-09-08
Enamine
EN300-77204-0.1g
2,2-dimethyl-N-(pyridin-2-yl)propanamide
86847-59-8 95.0%
0.1g
$19.0 2025-03-21
abcr
AB469455-25g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
25g
€83.40 2025-02-14
Chemenu
CM175859-25g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 98%
25g
$60 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SP089-1g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
1g
61.0CNY 2021-08-03
abcr
AB469455-10 g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
10g
€81.90 2023-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048723-5g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
5g
860.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P88280-5g
N-(pyridin-2-yl)pivalamide
86847-59-8
5g
¥88.0 2021-09-08

2-Pivalamidopyridine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Potassium carbonate Solvents: o-Xylene ;  24 h, 140 °C
リファレンス
Copper- or Nickel-Enabled Oxidative Cross-Coupling of Unreactive C(sp3)-H Bonds with Azole C(sp2)-H Bonds: Rapid Access to β-Azolyl Propanoic Acid Derivatives
Tan, Guangying; et al, Organic Letters, 2017, 19(18), 4830-4833

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: Multigram-Scale Synthesis of Naphthyridinones
Zhou, Jun; et al, Organic Letters, 2013, 15(13), 3460-3463

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, rt
リファレンス
Palladium-catalyzed selective β-arylation of aliphatic amides using a removable N,O-bidentate auxiliary
Zhang, Shou-Kun; et al, Organometallics, 2015, 34(17), 4331-4339

合成方法 5

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  1 - 2 h, rt
1.2 Reagents: Diboronic acid ;  10 min, rt
1.3 Solvents: Water ;  rt
リファレンス
Rapid and selective in situ reduction of pyridine-N-oxides with tetrahydroxydiboron
Londregan, Allyn T.; et al, Synlett, 2013, 24(20), 2695-2700

合成方法 7

はんのうじょうけん
1.1 Catalysts: Silica ,  Sulfuric acid ;  10 h, 70 °C
リファレンス
Sulphuric acid immobilized on silica gel (H2SO4-SiO2) as an eco-friendly catalyst for transamidation
Rasheed, Sk.; et al, RSC Advances, 2015, 5(14), 10567-10574

合成方法 8

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
1.3 rt; 1.5 h, rt
1.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  2-Pyridinamine, 1-oxide ,  BOP reagent Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 h, 30 psi, rt
リファレンス
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides
Londregan, Allyn T.; et al, Tetrahedron Letters, 2009, 50(17), 1986-1988

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
リファレンス
Pd-catalyzed C-N bond formation with heteroaromatic tosylates
Mantel, Mette L. H.; et al, Chemistry - A European Journal, 2010, 16(18), 5437-5442

合成方法 11

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
リファレンス
Regioselective ketone α-alkylation with simple olefins via dual activation
Mo, Fanyang; et al, Science (Washington, 2014, 345(6192), 68-72

合成方法 13

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 14

はんのうじょうけん
1.1 Reagents: 2-Phenyl-1,3,2-benzodioxaborole Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 80 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 17

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

合成方法 18

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

2-Pivalamidopyridine Raw materials

2-Pivalamidopyridine Preparation Products

2-Pivalamidopyridine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86847-59-8)2-Pivalamidopyridine
A841844
清らかである:99%
はかる:500g
価格 ($):151.0